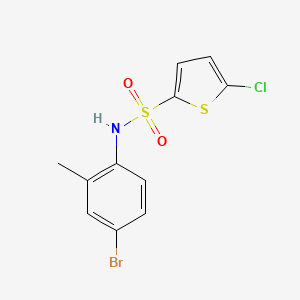
(4-Methylpiperazin-1-yl)(2-phenylcyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-METHYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE is a chemical compound that features a piperazine ring substituted with a methyl group and a phenylcyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE typically involves the reaction of 4-methylpiperazine with 2-phenylcyclopropylmethanone under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like n-butanol at room temperature . The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbonyl carbon of the cyclopropylmethanone, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often exceeding 99% . Techniques such as nanofiltration and centrifugal filtration are employed to purify the product and remove impurities efficiently .
Chemical Reactions Analysis
Types of Reactions
(4-METHYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in n-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-METHYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-METHYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines like TNF-α and IL-1β . In cancer research, it may act by inhibiting epidermal growth factor receptor (EGFR) signaling, thereby reducing cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Known for its anti-inflammatory properties.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Investigated as an acetylcholinesterase inhibitor for Alzheimer’s disease.
Uniqueness
(4-METHYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperazine ring with a phenylcyclopropyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H20N2O |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-(2-phenylcyclopropyl)methanone |
InChI |
InChI=1S/C15H20N2O/c1-16-7-9-17(10-8-16)15(18)14-11-13(14)12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |
InChI Key |
FCXDHLZFPWXAGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CC2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dimethyl-6-[(thiophen-2-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10964544.png)
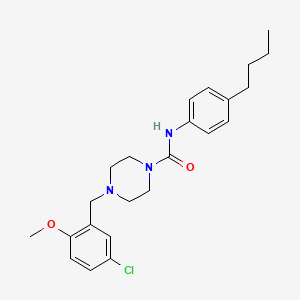
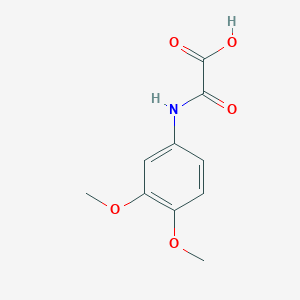
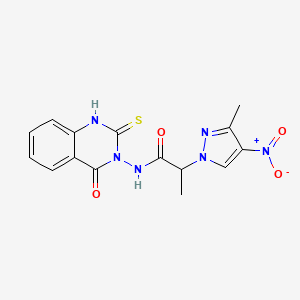
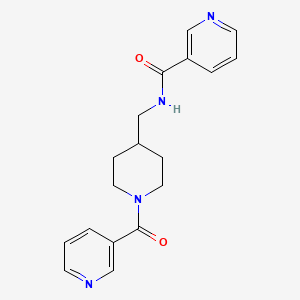
![ethyl (2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10964562.png)

![1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide](/img/structure/B10964575.png)
![2-[4-(4-tert-butylbenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B10964577.png)
![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B10964579.png)
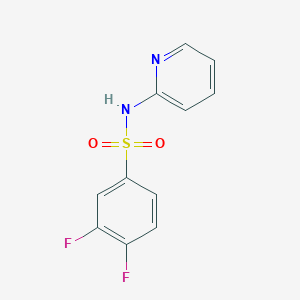
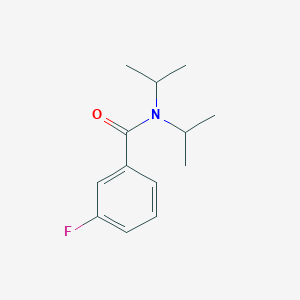
![4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10964607.png)
